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Triphenylsulfonium hexafluoroantimonate (TPS-SbF6) is a widely utilized photoacid
generator (PAG) in chemically amplified resists (CARSs) for photolithography. Its performance,
however, exhibits significant differences when employed in Extreme Ultraviolet (EUV) and
Deep Ultraviolet (DUV) lithography, owing to the distinct photoacid generation mechanisms at
these exposure wavelengths. This guide provides a comprehensive comparison of TPS-SbF6
performance in EUV versus DUV lithography, supported by experimental data and detailed
protocols.

Key Performance Metrics: A Comparative Overview

While a direct, side-by-side quantitative comparison of a single resist formulation containing
triphenylsulfonium hexafluoroantimonate under both EUV and DUV exposure is not readily
available in published literature, we can infer its performance based on studies of closely
related triphenylsulfonium salts, such as triphenylsulfonium triflate (TPS-Tf). The following table
summarizes typical performance metrics.
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DUV Lithography (193

Performance Metric EUV Lithography (13.5 nm)
nm/248 nm)
Typically higher (e.g., 10-50 Typically lower (e.g., 20-100
Sensitivity (Dose-to-Size) ypically higher (e.g ypiealy (c9
mJ/cmz2) mJ/cmz2)
Resolution Capable of sub-20 nm features  Limited to ~30-50 nm features

] Generally higher, a significant Generally lower and more
Line Edge Roughness (LER)
challenge controlled

Note: The values presented are indicative and can vary significantly based on the complete
photoresist formulation, processing conditions, and exposure tool characteristics. The data for
EUV is often based on triphenylsulfonium triflate as a close analog to the hexafluoroantimonate

salt.

Unraveling the Mechanistic Differences in Photoacid
Generation

The fundamental disparity in the performance of triphenylsulfonium hexafluoroantimonate
between EUV and DUV lithography stems from the distinct mechanisms of photoacid
generation.

In DUV lithography, the energy of the photons (e.g., 6.4 eV for 193 nm) is directly absorbed by
the triphenylsulfonium cation of the PAG. This direct excitation leads to a photochemical
reaction, resulting in the cleavage of a sulfur-carbon bond and the eventual generation of a
strong Brgnsted acid (HSbF6).

In contrast, EUV lithography utilizes significantly higher energy photons (92 eV for 13.5 nm).
These high-energy photons do not primarily interact with the PAG directly. Instead, they are
absorbed by the polymer matrix of the photoresist, leading to the generation of photoelectrons
and a cascade of secondary electrons with lower kinetic energies.[1][2] These secondary
electrons then interact with the triphenylsulfonium cation, inducing its decomposition and
subsequent acid generation. This indirect mechanism is a key factor influencing the stochastic
nature of EUV patterning and contributes to challenges such as increased line edge
roughness.[1][2]
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Caption: Photoacid generation pathways in DUV and EUV lithography.
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Experimental Protocols for Performance Evaluation

Standardized experimental protocols are crucial for the accurate assessment and comparison
of photoresist performance. Below are typical methodologies for evaluating resists containing
triphenylsulfonium hexafluoroantimonate in both EUV and DUV lithography.

l. Resist Formulation

» Polymer: A chemically amplified resist polymer, such as a derivative of poly(hydroxystyrene)
(PHS) or a methacrylate-based terpolymer, is dissolved in a suitable casting solvent (e.g.,
propylene glycol monomethyl ether acetate - PGMEA).

e PAG Loading: Triphenylsulfonium hexafluoroantimonate is added to the polymer solution
at a specific weight percentage (e.g., 5-15 wt% relative to the polymer).

e Quencher (Optional): A base quencher, such as a tertiary amine, may be added to control
acid diffusion and improve resolution.

« Filtration: The final solution is filtered through a fine-pored filter (e.g., 0.2 um) to remove any
particulate matter.

Il. Wafer Processing Workflow

The following diagram illustrates a typical workflow for processing wafers coated with the
photoresist for both EUV and DUV lithography.

- Spin Coating Exposure Post-Exposure . .
Silicon Wafer 2 Soft Bake |—>| (ELV or DUV) Bake (PEB) Development Rinse & Dry Inspection (SEM)
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Caption: A standard workflow for photolithography processing.

lll. Key Experimental Steps and Parameters
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» Substrate Preparation: Silicon wafers are typically primed with an adhesion promoter like
hexamethyldisilazane (HMDS).

e Spin Coating: The photoresist solution is dispensed onto the wafer and spun at a specific
speed to achieve a target film thickness (e.g., 30-100 nm for EUV, 100-500 nm for DUV).

o Soft Bake (Post-Apply Bake): The coated wafer is baked on a hotplate (e.g., 90-130 °C for
60-90 seconds) to remove the casting solvent.

e EXxposure:

o EUV: Wafers are exposed using an EUV scanner (13.5 nm wavelength) with varying
doses to determine the dose-to-size (sensitivity).

o DUV: Wafers are exposed using a DUV scanner or stepper (e.g., 193 nm or 248 nm) with
a range of exposure energies.

o Post-Exposure Bake (PEB): The exposed wafer is baked again (e.g., 90-130 °C for 60-90
seconds) to catalyze the deprotection reaction initiated by the photo-generated acid. This
step is critical for chemical amplification.

o Development: The wafer is treated with a developer solution, typically a
tetramethylammonium hydroxide (TMAH) based aqueous solution (e.g., 0.26N TMAH), to
dissolve the exposed (for positive-tone resists) or unexposed (for negative-tone resists)
regions.

e Rinse and Dry: The developed wafer is rinsed with deionized water and dried with nitrogen.

 Inspection: The patterned features are inspected using a scanning electron microscope
(SEM) to measure critical dimensions (CD), resolution, and line edge roughness (LER).

Alternative Photoacid Generators

While triphenylsulfonium hexafluoroantimonate is a workhorse PAG, several alternatives
are being explored to address the challenges of next-generation lithography, particularly for
EUV. These include:

e Other Onium Salts: Di- and tri-aryliodonium salts are also used.
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» Non-ionic PAGs: These are being investigated to potentially reduce acid diffusion and
improve resolution.

e Polymer-bound PAGs: Covalently attaching the PAG to the polymer backbone can help to
control acid diffusion and improve pattern fidelity.

» Metal-Oxide Resists: These represent a departure from chemically amplified resists and offer
a different mechanism for patterning, often with improved etch resistance.

In conclusion, the performance of triphenylsulfonium hexafluoroantimonate is highly
dependent on the lithographic technology employed. Its direct photoexcitation in DUV
lithography leads to a well-understood and relatively controlled process. In contrast, the
indirect, secondary electron-driven mechanism in EUV lithography, while enabling higher
resolution, introduces significant challenges related to stochastics and line edge roughness.
The continued development of advanced photoresist materials, including novel PAGs and
alternative resist platforms, is crucial for realizing the full potential of EUV lithography for future
semiconductor manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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